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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Catalog No.
S8066608
CAS No.
M.F
C11H8ClNO3
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoy...

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoyl chloride

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3

InChI Key

FVLYPXOSHYZOPT-UHFFFAOYSA-N

SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is an organic compound with the molecular formula C11H8ClNO3C_{11}H_{8}ClNO_{3} and a molecular weight of approximately 237.64 g/mol. This compound features a unique structure characterized by a propanoyl chloride group attached to an isoindoline derivative, specifically a 1,3-dioxoisoindole structure. The presence of the dioxo and chlorinated functionalities contributes to its distinct chemical properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides and esters.
  • Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
  • Aminolysis: Reaction with amines results in the formation of amides.

Common reagents used in these reactions include alcohols, amines, and thiols, while solvents like dichloromethane and tetrahydrofuran are often employed.

The biological activity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has garnered attention due to its potential therapeutic applications. It has been identified as a potent inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes such as signal transduction and cell growth. This inhibition suggests potential applications in treating conditions like cancer and inflammatory diseases. Additionally, its reactivity allows it to modify biomolecules, such as peptides and proteins, aiding in studies related to their structure and function.

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride typically involves several steps:

  • Formation of N-phthaloyl alanine: Phthalic anhydride reacts with alanine in the presence of a base.
  • Conversion to Propanoyl Chloride: The resulting N-phthaloyl alanine is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into a propanoyl chloride group.

Industrial production methods mirror laboratory synthesis but are optimized for higher yields and purity through techniques like continuous flow reactors and advanced purification methods .

This compound finds applications across various domains:

  • Chemistry: It serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: Utilized in modifying biomolecules for structural and functional studies.
  • Industry: Employed in producing polymers with specific properties.

Research indicates that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride can modulate enzyme activity and influence cellular signaling pathways. Interaction studies have shown that this compound can alter phosphorylation states of proteins within cells, impacting processes like apoptosis and cell proliferation. These findings underscore its potential as a lead compound for further therapeutic development.

Several compounds share structural similarities with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-phthaloyl-DL-phenylalanineContains phthaloyl groupPotential anti-inflammatory properties
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoateEster derivativeVaries in solubility profiles
(R)-N-phthaloylphenylalanineChiral center presentVariations in biological activity due to stereochemistry
2-(1,3-diketoisoindolin-2-yl)-3-phenyl-propionic acidContains diketone functionalityDifferent reactivity patterns

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride lies in its specific combination of dioxo isoindole structure and propanoyl chloride moiety. This combination may confer distinct pharmacological properties compared to the similar compounds listed above .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

237.0192708 g/mol

Monoisotopic Mass

237.0192708 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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